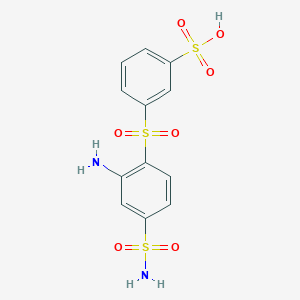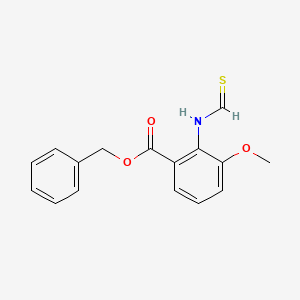
Benzyl 2-(methanethioylamino)-3-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-(methanethioylamino)-3-methoxybenzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a benzyl group attached to a benzoate moiety, which is further substituted with a methanethioylamino group and a methoxy group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(methanethioylamino)-3-methoxybenzoate typically involves the following steps:
Formation of the Benzyl Ester: The initial step involves the esterification of 3-methoxybenzoic acid with benzyl alcohol in the presence of a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid.
Introduction of the Methanethioylamino Group: The next step involves the introduction of the methanethioylamino group. This can be achieved by reacting the benzyl ester with methanethioyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 2-(methanethioylamino)-3-methoxybenzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents such as N-bromosuccinimide (NBS) or sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide in the presence of light or heat.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Benzyl 2-(methanethioylamino)-3-methoxybenzoate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Benzyl 2-(methanethioylamino)-3-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl benzoate: A simpler ester of benzoic acid, used as a topical medication.
Methoxybenzoic acid: A precursor in the synthesis of various organic compounds.
Benzylamine: An amine derivative used in organic synthesis.
Uniqueness
Benzyl 2-(methanethioylamino)-3-methoxybenzoate is unique due to the presence of both methanethioylamino and methoxy groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various research and industrial applications.
Propriétés
Numéro CAS |
90155-34-3 |
|---|---|
Formule moléculaire |
C16H15NO3S |
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
benzyl 2-(methanethioylamino)-3-methoxybenzoate |
InChI |
InChI=1S/C16H15NO3S/c1-19-14-9-5-8-13(15(14)17-11-21)16(18)20-10-12-6-3-2-4-7-12/h2-9,11H,10H2,1H3,(H,17,21) |
Clé InChI |
LBLJMANDSXVRQF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1NC=S)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Benz[e]indolium, 1,1,2,3-tetramethyl-, perchlorate](/img/structure/B14369063.png)
![5-{[(2-Hydroxyethyl)sulfanyl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14369064.png)

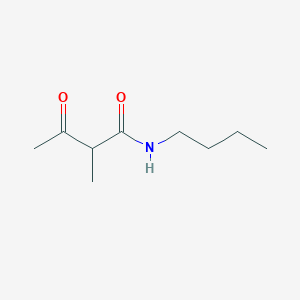
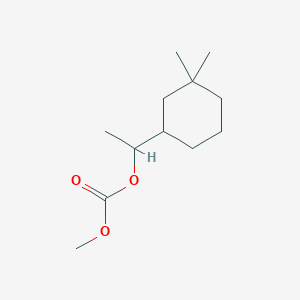

![1-(oxolan-2-yl)-N-propylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14369117.png)
![1,1'-[1,2-Phenylenebis(oxymethylene)]bis(4-iodo-2-nitrobenzene)](/img/structure/B14369122.png)
![1-[3,5-Bis(benzyloxy)phenyl]-2-(methanesulfonyl)ethan-1-one](/img/structure/B14369124.png)
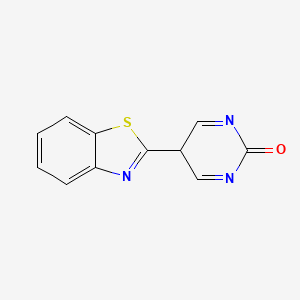
![[(1-Phenylpropan-2-yl)selanyl]benzene](/img/structure/B14369139.png)

![9-(4-Ethoxyphenyl)-3-[2-(4-methoxyphenyl)ethenyl]-9H-carbazole](/img/structure/B14369143.png)
